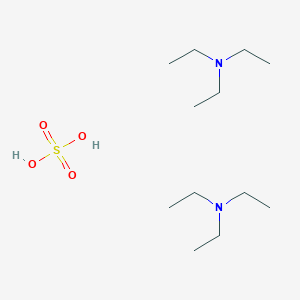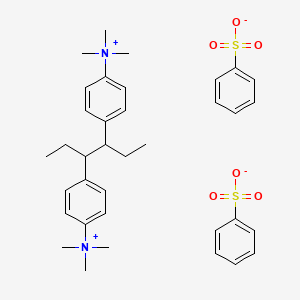
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the diethylethylene bridge, followed by the introduction of the p-phenylene groups. The final step involves the addition of trimethylammonium groups and the formation of the dibenzenesulfonate salt. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Addition: The aliphatic components can participate in addition reactions with halogens or hydrogen.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Glutaminase Inhibitor, Compound 968: Shares some structural similarities but has different biological activities.
Diethyl malonate: Another compound with ester groups, used in different chemical reactions.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate.
Eigenschaften
CAS-Nummer |
24397-06-6 |
|---|---|
Molekularformel |
C36H48N2O6S2 |
Molekulargewicht |
668.9 g/mol |
IUPAC-Name |
benzenesulfonate;trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium |
InChI |
InChI=1S/C24H38N2.2C6H6O3S/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;2*7-10(8,9)6-4-2-1-3-5-6/h11-18,23-24H,9-10H2,1-8H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |
InChI-Schlüssel |
PTMQBNVKPNRIIF-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
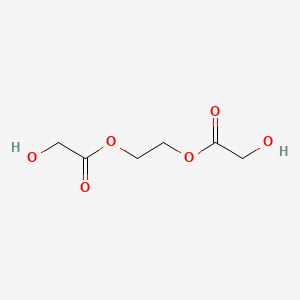

![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


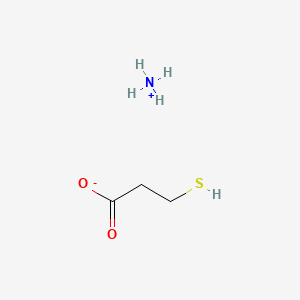
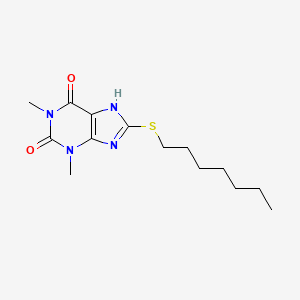
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
